Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate

Description

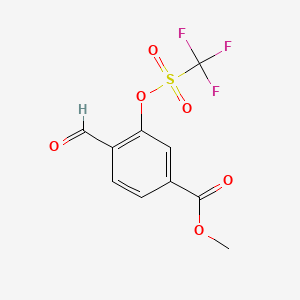

Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate is a multifunctional aromatic ester characterized by a trifluoromethylsulfonyloxy (-OSO₂CF₃) group at position 3 and a formyl (-CHO) group at position 4 of the benzene ring (Figure 1). This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry due to its reactive functional groups. The triflyl (trifluoromethylsulfonyl) group enhances electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions, while the formyl group enables further derivatization (e.g., condensation or reduction) .

Properties

Molecular Formula |

C10H7F3O6S |

|---|---|

Molecular Weight |

312.22 g/mol |

IUPAC Name |

methyl 4-formyl-3-(trifluoromethylsulfonyloxy)benzoate |

InChI |

InChI=1S/C10H7F3O6S/c1-18-9(15)6-2-3-7(5-14)8(4-6)19-20(16,17)10(11,12)13/h2-5H,1H3 |

InChI Key |

XDWQSPFNVCZSKX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C=O)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate typically involves the following steps:

Starting Material: The synthesis begins with methyl 4-hydroxybenzoate.

Formylation: The hydroxyl group is first converted to a formyl group using a formylating agent such as formic acid or formic anhydride.

Trifluoromethylsulfonylation: The formylated intermediate is then reacted with trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a base like pyridine or triethylamine to introduce the trifluoromethylsulfonyl group.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale. The process would involve:

Bulk Reactors: Using large-scale reactors to handle the reagents and intermediates.

Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

Quality Control: Ensuring the purity and quality of the compound through analytical methods like NMR, HPLC, and LC-MS.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

Oxidation: Methyl 4-carboxy-3-(((trifluoromethyl)sulfonyl)oxy)benzoate

Reduction: Methyl 4-hydroxymethyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate

Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethylsulfonyl group makes it a useful reagent in various organic transformations.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, often inhibiting their activity by forming covalent bonds with active site residues.

Pathways Involved: It can affect biochemical pathways by modifying key enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Triflyloxy Substituents

Methyl 4-(((trifluoromethyl)sulfonyl)oxy)benzoate (S3)

- Structure : Lacks the formyl group at position 4 but retains the triflyloxy group at position 4 (meta to the ester).

- Synthesis : Prepared via a Heck reaction precursor, involving NaHCO₃ and MgSO₄ drying, yielding a pale orange oil with 99% purity .

- Applications : Used in redox-relay Heck reactions to construct tetrahydrofurans, highlighting its role in stereoselective synthesis .

| Property | Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate | Methyl 4-(((trifluoromethyl)sulfonyl)oxy)benzoate (S3) |

|---|---|---|

| Molecular Formula | C₁₀H₇F₃O₆S | C₉H₇F₃O₅S |

| Molecular Weight (g/mol) | 336.22 | 308.21 |

| Key Functional Groups | -CHO (position 4), -OSO₂CF₃ (position 3) | -OSO₂CF₃ (position 4) |

| Reactivity | High (dual electrophilic sites) | Moderate (single triflyloxy group) |

| Synthetic Utility | Cross-coupling, condensation | Heck reactions, Suzuki couplings |

Tert-butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate

- Structure : Features a triflyloxy group on a pyrrole ring, coupled with a tert-butyl ester.

- Synthesis : Employed in Suzuki-Miyaura cross-coupling with Pd(dppf)Cl₂ catalyst, achieving 74.2% yield .

- Applications : Intermediate for nitrogen-containing heterocycles, diverging from benzoate-based reactivity .

Benzoate Esters with Sulfonyl-Linked Moieties

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate

- Structure : Contains a sulfonylurea bridge linked to a triazine ring.

- Applications : Classified as metsulfuron methyl ester, a herbicide inhibiting acetolactate synthase .

- Key Difference : The sulfonyl group connects to a triazine rather than a trifluoromethyl group, altering biological activity .

Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate

- Structure: Aryloxypropanoate ester with a pyridinyl-trifluoromethyl substituent.

- Applications: Known as haloxyfop methyl ester, a selective herbicide targeting grasses .

- Key Difference: Propanoate backbone and pyridine ring contrast with the benzoate scaffold of the target compound .

Research Findings and Functional Group Impact

- Triflyloxy Group : Enhances leaving-group ability in nucleophilic aromatic substitutions, as seen in S3’s role in Heck reactions . The absence of a formyl group in S3 limits its utility in condensation reactions compared to the target compound.

- Formyl Group : Enables Schiff base formation or reduction to hydroxymethyl derivatives, expanding applications in drug discovery .

- Triazine/Pyridine Moieties : Introduce herbicidal activity but reduce versatility in cross-coupling due to steric and electronic effects .

Biological Activity

Methyl 4-formyl-3-(((trifluoromethyl)sulfonyl)oxy)benzoate is a chemical compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial, cytotoxic, and biochemical activities.

- Molecular Formula : C₁₀H₇F₃O₆S

- Molecular Weight : 312.22 g/mol

- Purity : Typically 95% in commercial preparations

- Storage Conditions : Recommended to be stored in an inert atmosphere at 2-8°C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial strains has been documented, particularly in comparison to established antibiotics.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 15.625 - 62.5 μM | |

| E. coli | 3.90 μg/mL | |

| S. aureus | 1.9 - 125 μg/mL |

The compound exhibits selective activity against Gram-positive bacteria, with a notable bactericidal effect attributed to its mechanism of inhibiting protein synthesis and disrupting nucleic acid production.

Cytotoxicity Studies

In vitro cytotoxicity assessments indicate that this compound shows moderate cytotoxic effects on human cell lines. The compound's cytotoxicity was evaluated using standard assays, revealing a dose-dependent response.

Table 2: Cytotoxicity Data

These findings suggest that while the compound possesses antimicrobial properties, further studies are necessary to fully understand its safety profile and therapeutic window.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to decreased protein production in susceptible bacteria.

- Disruption of Nucleic Acid Synthesis : It may inhibit enzymes involved in DNA replication and transcription.

- Biofilm Disruption : Preliminary studies indicate that this compound can reduce biofilm formation in bacterial cultures, enhancing its potential as an antimicrobial agent against persistent infections.

Case Studies and Research Findings

A notable case study involved testing the compound's efficacy against biofilm-forming strains of MRSA and Staphylococcus epidermidis. The results demonstrated significant reductions in biofilm density compared to control groups treated with standard antibiotics.

Table 3: Biofilm Inhibition Results

This suggests that this compound may be particularly useful in treating infections where biofilm formation is a concern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.